molecular formula C44H30N8Na2O10S2 B13818840 disodium;5-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

disodium;5-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

Cat. No.: B13818840
M. Wt: 940.9 g/mol
InChI Key: YGFJSDANHIQEIG-ZPZFBZIMSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium;5-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features multiple aromatic rings and sulfonate groups, making it a versatile molecule in chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;5-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate typically involves multiple steps:

    Formation of 4,6-diphenoxy-1,3,5-triazine: This intermediate is synthesized through the reaction of cyanuric chloride with phenol under basic conditions.

    Amination: The 4,6-diphenoxy-1,3,5-triazine is then reacted with an appropriate amine to introduce the amino group.

    Sulfonation: The resulting compound undergoes sulfonation using sulfuric acid or chlorosulfonic acid to introduce the sulfonate groups.

    Coupling Reaction: The final step involves a coupling reaction with an appropriate aromatic compound to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: to ensure efficient mixing and reaction control.

    Purification steps: such as crystallization, filtration, and drying to obtain the pure compound.

    Quality control measures: to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Disodium;5-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. Common products include substituted aromatic compounds, oxidized derivatives, and reduced forms of the original compound.

Scientific Research Applications

Disodium;5-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of disodium;5-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.

    Pathways Involved: It may modulate various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Disodium;4-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate
  • Disodium;3-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

Uniqueness

Disodium;5-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific reactivity and stability.

Properties

Molecular Formula

C44H30N8Na2O10S2

Molecular Weight

940.9 g/mol

IUPAC Name

disodium;5-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C44H32N8O10S2.2Na/c53-63(54,55)37-27-31(45-39-47-41(59-33-13-5-1-6-14-33)51-42(48-39)60-34-15-7-2-8-16-34)25-23-29(37)21-22-30-24-26-32(28-38(30)64(56,57)58)46-40-49-43(61-35-17-9-3-10-18-35)52-44(50-40)62-36-19-11-4-12-20-36;;/h1-28H,(H,53,54,55)(H,56,57,58)(H,45,47,48,51)(H,46,49,50,52);;/q;2*+1/p-2/b22-21+;;

InChI Key

YGFJSDANHIQEIG-ZPZFBZIMSA-L

Isomeric SMILES

C1=CC=C(C=C1)OC2=NC(=NC(=N2)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)OC6=CC=CC=C6)OC7=CC=CC=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])OC8=CC=CC=C8.[Na+].[Na+]

Canonical SMILES

C1=CC=C(C=C1)OC2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)OC6=CC=CC=C6)OC7=CC=CC=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])OC8=CC=CC=C8.[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.